![molecular formula C22H18ClN3O2 B2898996 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 850931-95-2](/img/structure/B2898996.png)
2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methylated imidazo[1,2-a]pyridine ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridine with chloroacetic acid to form the imidazo[1,2-a]pyridine ring, followed by subsequent functionalization with the chlorophenoxy and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The imidazo[1,2-a]pyridine ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: : Substitution reactions at the chlorophenoxy or acetamide groups can introduce new functional groups, expanding the compound's utility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation while minimizing side reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with new functional groups
科学研究应用
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, facilitating the creation of novel compounds with diverse properties.
Biology: Biologically, 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has shown potential as a bioactive molecule. It can be used in the development of new drugs or as a tool in biological research to study various cellular processes.
Medicine: Medically, this compound has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure and reactivity can be advantageous.
Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.
作用机制
The mechanism by which 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds: Some compounds similar to 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide include:
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
Substituted imidazo[1,2-a]pyridines
Chlorophenoxyacetamides
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-11-12-26-19(13-15)24-21(16-5-3-2-4-6-16)22(26)25-20(27)14-28-18-9-7-17(23)8-10-18/h2-13H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFACAYYJXUTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
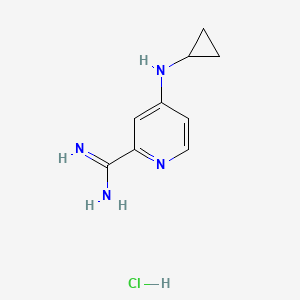
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE](/img/structure/B2898922.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2898926.png)
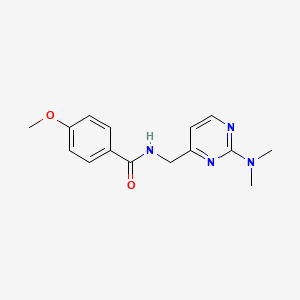
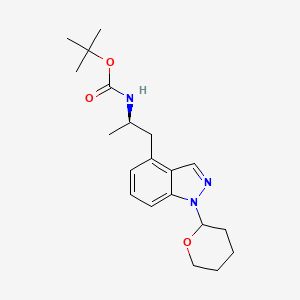
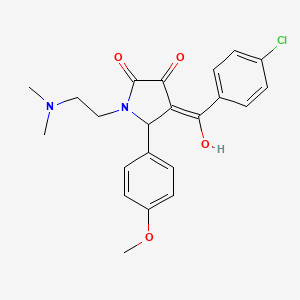
![5-fluoro-6-phenyl-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2898931.png)
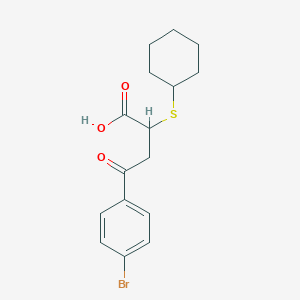
![N-tert-butyl-4-{[2-(4-fluorophenoxy)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2898933.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
